molecular formula C13H18N2O3S B599043 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde CAS No. 1197193-26-2

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde

Cat. No. B599043
CAS RN: 1197193-26-2
M. Wt: 282.358
InChI Key: RGSLNJIEVKCBHC-UHFFFAOYSA-N
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Description

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde is a chemical compound with the CAS Number: 1197193-26-2 . It has a molecular weight of 282.36 . The IUPAC name for this compound is this compound . The compound is typically stored in a refrigerator and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)12-4-3-11(10-16)13(9-12)19(2,17)18/h3-4,9-10H,5-8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 282.36 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Crystallographic Properties and Synthesis

Synthesis and Crystal Structure : The compound 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde has been synthesized through nucleophilic substitution and its crystal structure has been investigated. The structure reveals a chair conformation for the piperazine ring and a distorted tetrahedral geometry around the sulfur atom, showcasing its complex and unique molecular architecture (Naveen et al., 2007).

Chemical Properties and Interactions

Solubility and Thermodynamic Modeling : The solubility of 4-(methylsulfonyl)benzaldehyde in various solvents has been thoroughly studied, indicating its increased solubility with temperature. This knowledge is crucial for its application in different scientific fields, providing a basis for its handling and processing (Cong et al., 2016).

Applications in Material Science and Medicinal Chemistry

Supramolecular Framework Formation : A derivative of the compound, 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate, demonstrates interesting supramolecular framework characteristics. Its crystal and molecular structure is stabilized by hydrogen bond interactions, indicating its potential in the development of novel materials or drugs (Prabhuswamy et al., 2017).

Synthetic Utility in Drug Development

Synthesis of Antidepressant Analogs : The compound has been used as a precursor in the synthesis of novel antidepressants, showcasing its utility in the development of new therapeutic agents. It demonstrates how the compound's structure can be manipulated to yield products with potential clinical applications (Hvenegaard et al., 2012).

Safety and Hazards

The safety information for 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde includes several hazard statements: H302, H315, H319, H335 . The compound also has several precautionary statements: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The compound is labeled with the GHS07 pictogram .

properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)12-4-3-11(10-16)13(9-12)19(2,17)18/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSLNJIEVKCBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693900
Record name 2-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1197193-26-2
Record name 2-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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